molecular formula C14H9ClN2O3S B15143019 Tenidap-d3

Tenidap-d3

Cat. No.: B15143019
M. Wt: 323.8 g/mol
InChI Key: IZSFDUMVCVVWKW-FYFKOAPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Tenidap-d3 involves the incorporation of deuterium into the Tenidap molecule. One practical synthesis method for Tenidap involves the alkylation of lithium monoenolates of N,N,N’,N’-tetramethylbutanediamide with 2-iodobenzyl chloride in liquid ammonia at -60°C . This is followed by intramolecular arylation and selective hydrolysis to produce the desired compound. The deuterium labeling is achieved by substituting hydrogen atoms with deuterium during the synthesis process .

Chemical Reactions Analysis

Tenidap-d3 undergoes various chemical reactions, including:

Comparison with Similar Compounds

Properties

Molecular Formula

C14H9ClN2O3S

Molecular Weight

323.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-3-(3,4,5-trideuteriothiophene-2-carbonyl)indole-1-carboxamide

InChI

InChI=1S/C14H9ClN2O3S/c15-7-3-4-9-8(6-7)11(13(19)17(9)14(16)20)12(18)10-2-1-5-21-10/h1-6,19H,(H2,16,20)/i1D,2D,5D

InChI Key

IZSFDUMVCVVWKW-FYFKOAPZSA-N

Isomeric SMILES

[2H]C1=C(SC(=C1[2H])C(=O)C2=C(N(C3=C2C=C(C=C3)Cl)C(=O)N)O)[2H]

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(N(C3=C2C=C(C=C3)Cl)C(=O)N)O

Origin of Product

United States

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